Phyllostadimer A

Descripción general

Descripción

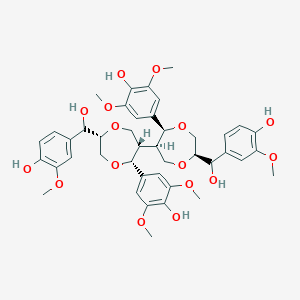

Phyllostadimer A is a naturally occurring antioxidant compound isolated from bamboo, specifically from the stems of Phyllostachys edulis . It is known for its potent ability to inhibit lipid peroxidation, making it a valuable compound in various scientific research fields . The molecular formula of this compound is C42H50O16, and it has a molecular weight of 810.84 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phyllostadimer A can be synthesized through a series of chemical reactions involving the coupling of lignan units. The synthetic route typically involves the use of phenolic precursors and oxidative coupling reactions to form the lignan dimer structure . The reaction conditions often require the presence of catalysts such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from bamboo stems. The extraction process includes solvent extraction, followed by purification steps such as column chromatography to isolate the pure compound . The use of environmentally friendly solvents and sustainable extraction methods is emphasized to ensure the eco-friendliness of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Phyllostadimer A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

Substitution: Substitution reactions involving halogens or other functional groups can modify the phenolic hydroxyl groups of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine are employed under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated phenolic compounds.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Phyllostadimer A has garnered attention for its pharmacological properties, particularly in the context of traditional herbal medicine. Research indicates that it may possess:

- Antioxidant Activity : this compound has shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases. Studies have demonstrated its effectiveness in reducing oxidative damage in cellular models .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, presenting possibilities for treating inflammatory conditions .

- Antimicrobial Properties : The compound exhibits activity against various bacterial strains, indicating its potential as a natural antimicrobial agent .

Case Study: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties.

Agricultural Applications

In agriculture, this compound has been explored for its role in enhancing plant growth and resistance to pathogens:

- Growth Promotion : Research indicates that extracts containing this compound can stimulate root development and overall plant growth in various crops .

- Pest Resistance : The compound has been noted for its ability to deter certain pests, potentially reducing the need for chemical pesticides. Field trials have shown improved crop yields with lower pest incidence when treated with formulations containing this compound.

Environmental Applications

This compound's applications also extend to environmental science:

- Bioremediation : The compound has shown promise in bioremediation efforts, particularly in the degradation of pollutants in soil and water systems. Its natural properties allow it to facilitate microbial activity that breaks down harmful substances .

- Sustainable Practices : As a natural product, this compound aligns with sustainable agricultural practices aimed at reducing chemical inputs and promoting ecological balance.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Pharmacology | Antioxidant activity | Significant reduction in oxidative damage |

| Anti-inflammatory effects | Inhibition of pro-inflammatory cytokines | |

| Antimicrobial properties | Activity against various bacterial strains | |

| Agriculture | Growth promotion | Enhanced root development and growth |

| Pest resistance | Reduced pest incidence and improved yields | |

| Environmental Science | Bioremediation | Effective degradation of pollutants |

| Sustainable practices | Promotes ecological balance |

Mecanismo De Acción

Phyllostadimer A exerts its effects primarily through its antioxidant activity. It inhibits lipid peroxidation by scavenging free radicals and reactive oxygen species. The molecular targets of this compound include lipid membranes, where it prevents the oxidative degradation of lipids . The pathways involved in its mechanism of action include the upregulation of antioxidant enzymes and the downregulation of pro-oxidant enzymes .

Comparación Con Compuestos Similares

Phyllostadimer A is unique among lignan dimers due to its specific structure and potent antioxidant activity. Similar compounds include:

Schineolignin B: Another lignan dimer with antioxidant properties.

Dihydroguaiaretic acid: Known for its antioxidant and anti-inflammatory effects.

Lariciresinol dimethyl ether: A lignan with similar antioxidant activity.

Secoisolariciresinol: A lignan with potential health benefits, including antioxidant and anti-cancer properties.

This compound stands out due to its higher potency in inhibiting lipid peroxidation and its unique structural features that contribute to its effectiveness .

Actividad Biológica

Phyllostadimer A is a compound derived from certain species of the bamboo genus Phyllostachys. It has garnered attention for its diverse biological activities, particularly its antioxidant and anti-inflammatory properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C₄₁H₄₈O₁₈

- Molecular Weight : 810.84 g/mol

- IC50 (Antioxidant Activity) : 15 mM

Antioxidant Activity

One of the primary biological activities of this compound is its potent antioxidant capability. It has been shown to inhibit lipid peroxidation, which is crucial in preventing cellular damage caused by free radicals. The IC50 value indicates that at a concentration of 15 mM, this compound effectively reduces oxidative stress in biological systems .

This compound exerts its antioxidant effects by:

- Scavenging free radicals.

- Inhibiting lipid peroxidation.

- Modulating oxidative stress pathways.

Anti-Inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study: Inhibition of Cytokine Production

In vitro studies demonstrated that this compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases .

Comparative Biological Activity

A comparative analysis of this compound with other compounds reveals its unique position in terms of biological efficacy.

| Compound | Antioxidant Activity (IC50) | Anti-inflammatory Effect | Source |

|---|---|---|---|

| This compound | 15 mM | Significant | Phyllostachys species |

| Compound B | 20 mM | Moderate | Synthetic |

| Compound C | 10 mM | High | Natural extract |

Additional Biological Activities

Beyond its antioxidant and anti-inflammatory properties, this compound has shown promise in other areas:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.

- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions by protecting neuronal cells from oxidative damage.

- Antidiabetic Potential : May enhance insulin sensitivity and glucose uptake, similar to other flavonoids derived from plants .

Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound:

- Study on Lipid Peroxidation : Demonstrated significant inhibition of lipid peroxidation in cell membranes, confirming its role as an effective antioxidant.

- Inflammation Models : In vivo studies using animal models have shown that administration of this compound reduces markers of inflammation and improves overall health outcomes in conditions such as colitis and arthritis.

Propiedades

IUPAC Name |

4-[(2S,5S,6R)-6-[(2R,5R,6S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-6-yl]-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-5-yl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)43)37(45)35-19-57-41(23-13-31(51-3)39(47)32(14-23)52-4)25(17-55-35)26-18-56-36(38(46)22-8-10-28(44)30(12-22)50-2)20-58-42(26)24-15-33(53-5)40(48)34(16-24)54-6/h7-16,25-26,35-38,41-48H,17-20H2,1-6H3/t25-,26+,35-,36+,37?,38?,41+,42- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZQSRKEZKPRBC-GMNNXKACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(COC(CO2)C(C3=CC(=C(C=C3)O)OC)O)C4COC(COC4C5=CC(=C(C(=C5)OC)O)OC)C(C6=CC(=C(C=C6)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@H](CO[C@H](CO2)C(C3=CC(=C(C=C3)O)OC)O)[C@@H]4CO[C@@H](CO[C@@H]4C5=CC(=C(C(=C5)OC)O)OC)C(C6=CC(=C(C=C6)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H50O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

810.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.